An In-depth Technical Guide to 2-(Bromomethyl)-6-methyl-4-nitropyridine: Navigating a Data-Scarce Landscape
An In-depth Technical Guide to 2-(Bromomethyl)-6-methyl-4-nitropyridine: Navigating a Data-Scarce Landscape
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Data Availability
This guide addresses the chemical compound 2-(bromomethyl)-6-methyl-4-nitropyridine . It is critical to establish at the outset that while the identity of this compound is confirmed with the CAS Number 442910-44-3 , there is a notable scarcity of published experimental data regarding its specific physicochemical properties, synthesis, and reactivity in the public domain and peer-reviewed literature. This situation is not uncommon for novel or specialized chemical intermediates.
Therefore, this guide will first present the confirmed and predicted data for 2-(bromomethyl)-6-methyl-4-nitropyridine. Subsequently, to provide a robust and practical resource for researchers in the field, this guide will offer a comprehensive analysis of a closely related and structurally significant analogue, 2-bromo-6-(bromomethyl)pyridine . The well-documented reactivity and synthetic utility of this analogue can provide valuable insights and a predictive framework for the potential applications of 2-(bromomethyl)-6-methyl-4-nitropyridine.
Part 1: 2-(Bromomethyl)-6-methyl-4-nitropyridine (CAS 442910-44-3)
Chemical Identity and Predicted Properties
2-(Bromomethyl)-6-methyl-4-nitropyridine is a functionalized pyridine derivative. The presence of a reactive bromomethyl group, a methyl group, and an electron-withdrawing nitro group on the pyridine ring suggests its potential as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic systems for medicinal chemistry.
Table 1: Chemical Identifiers and Predicted Physicochemical Properties
| Property | Value | Source |
| CAS Number | 442910-44-3 | [1] |
| Molecular Formula | C₇H₇BrN₂O₂ | [2] |
| Molecular Weight | 231.05 g/mol | Calculated |
| Monoisotopic Mass | 229.96909 Da | [2] |
| Predicted XlogP | 1.7 | [2] |
| Predicted Hydrogen Bond Donor Count | 0 | Calculated |
| Predicted Hydrogen Bond Acceptor Count | 3 | Calculated |
| Predicted Rotatable Bond Count | 1 | Calculated |
| Predicted Topological Polar Surface Area | 58.7 Ų | Calculated |
| Predicted Heavy Atom Count | 12 | Calculated |
Note: The physicochemical properties listed above are computationally predicted and have not been experimentally verified from available sources.
Synthesis and Reactivity: A Predictive Outlook
While specific synthesis protocols for 2-(bromomethyl)-6-methyl-4-nitropyridine are not detailed in the available literature, its structure suggests a plausible synthetic route originating from 2,6-dimethyl-4-nitropyridine. A potential, though unverified, synthetic pathway is visualized below.
Caption: Predicted synthetic route to 2-(bromomethyl)-6-methyl-4-nitropyridine.
The reactivity of this molecule is expected to be dictated by the interplay of its functional groups:
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The Bromomethyl Group: This is anticipated to be the most reactive site, susceptible to nucleophilic substitution (S_N_2) reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols).
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The Nitro Group: This strongly electron-withdrawing group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (S_N_Ar), particularly at the positions ortho and para to the nitro group. The nitro group itself can be a target for reduction to an amino group, opening up further synthetic possibilities.
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The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a base or a ligand for metal catalysts.
Potential Applications in Drug Discovery
The structural motifs present in 2-(bromomethyl)-6-methyl-4-nitropyridine are prevalent in many biologically active compounds. Pyridine derivatives are known to be key components in a variety of therapeutic agents. The presence of a reactive "handle" (the bromomethyl group) allows for its conjugation to other molecules of interest, making it a potential precursor for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.
Part 2: A Comprehensive Guide to the Analogue: 2-Bromo-6-(bromomethyl)pyridine
Given the limited data on the primary topic, we now turn our focus to the well-characterized and synthetically valuable analogue, 2-bromo-6-(bromomethyl)pyridine. This compound shares the key feature of a reactive bromomethyl group on a pyridine ring, and its established chemistry provides a solid foundation for understanding the potential reactivity of its 6-methyl-4-nitro counterpart.
Chemical Properties and Spectroscopic Profile
Table 2: Physicochemical Properties of 2-Bromo-6-(bromomethyl)pyridine
| Property | Value | Source |
| CAS Number | 358621-46-2 | [1] |
| Molecular Formula | C₆H₅Br₂N | |
| Molecular Weight | 250.92 g/mol | |
| Appearance | Solid | |
| Melting Point | Data not consistently available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in many common organic solvents |
Spectroscopic Characterization:
Due to the scarcity of direct experimental spectra for 2-bromo-6-(bromomethyl)pyridine in the public domain, the following data is a compilation of predicted values and data from closely related analogues.
Table 3: Predicted ¹H NMR Spectroscopic Data for 2-Bromo-6-(bromomethyl)pyridine
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.70 | t | Pyridine H4 |
| ~7.50 | d | Pyridine H3 |
| ~7.35 | d | Pyridine H5 |
| ~4.50 | s | -CH₂Br |
Note: Predicted chemical shifts are in CDCl₃ and are subject to variation based on experimental conditions.
Table 4: Predicted ¹³C NMR Spectroscopic Data for 2-Bromo-6-(bromomethyl)pyridine
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | Pyridine C6 |
| ~142 | Pyridine C2 |
| ~139 | Pyridine C4 |
| ~128 | Pyridine C3 |
| ~122 | Pyridine C5 |
| ~32 | -CH₂Br |
Note: These are predicted values and should be used as a guide for spectral interpretation.
Synthesis of 2-Bromo-6-(bromomethyl)pyridine
The most common and efficient synthesis of 2-bromo-6-(bromomethyl)pyridine is through the radical bromination of 2-bromo-6-methylpyridine.
Caption: General workflow for the synthesis of 2-bromo-6-(bromomethyl)pyridine.
Experimental Protocol: Radical Bromination
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-methylpyridine (1.0 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄).
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Addition of Reagents: Add N-bromosuccinimide (NBS, 1.0-1.1 equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
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Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of the solvent.
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Purification: The filtrate is typically washed with an aqueous solution of sodium bicarbonate and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.
Causality in Experimental Choices:
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Solvent: A non-polar aprotic solvent like CCl₄ is used to facilitate the radical chain reaction and minimize ionic side reactions.
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Radical Initiator: AIBN or BPO is used to initiate the formation of bromine radicals from NBS upon heating.
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NBS: NBS is a convenient and selective source of bromine for benzylic bromination.
Reactivity and Synthetic Utility
2-Bromo-6-(bromomethyl)pyridine is a bifunctional molecule with two distinct reactive sites, allowing for selective and sequential functionalization.
Caption: Reactivity profile of 2-bromo-6-(bromomethyl)pyridine.
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Nucleophilic Substitution at the Bromomethyl Group: The bromomethyl group is highly susceptible to S_N_2 reactions with a variety of nucleophiles under relatively mild conditions. This allows for the introduction of diverse functional groups at this position while leaving the C2-bromo substituent intact.
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Reactions at the 2-Bromo Position: The bromine atom on the pyridine ring is less reactive towards nucleophilic substitution but can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This enables the formation of carbon-carbon and carbon-heteroatom bonds at the C2 position.
This differential reactivity is a key feature that makes 2-bromo-6-(bromomethyl)pyridine a valuable tool for the synthesis of complex, highly substituted pyridine derivatives.
Safety and Handling
Bromomethylpyridines are generally considered to be lachrymatory and skin irritants. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
General Handling Precautions:
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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In case of contact, immediately flush the affected area with copious amounts of water.
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Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
While 2-(bromomethyl)-6-methyl-4-nitropyridine (CAS 442910-44-3) remains a compound with limited publicly available experimental data, its structural features suggest it holds potential as a valuable synthetic intermediate. For researchers and drug development professionals, a thorough understanding of the well-documented chemistry of its analogue, 2-bromo-6-(bromomethyl)pyridine, provides a strong predictive basis for exploring its synthesis and reactivity. As new research emerges, a more complete picture of the properties and applications of 2-(bromomethyl)-6-methyl-4-nitropyridine will undoubtedly come into focus.
References
As there is a significant lack of direct references for 2-(bromomethyl)-6-methyl-4-nitropyridine, the following list includes sources for the discussed analogue and general chemical principles.
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NextSDS. 2-(bromomethyl)-6-methyl-4-nitropyridine — Chemical Substance Information.
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PubChemLite. 2-(bromomethyl)-6-methyl-4-nitropyridine (C7H7BrN2O2).
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BenchChem. Technical Guide: 2-Bromo-6-(bromomethyl)pyridine in Synthetic Chemistry and Drug Discovery.
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ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-bromo-3-(bromomethyl)pyridine.
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Echemi. 2-BROMOMETHYL-PYRIDINE SDS, 1097733-23-7 Safety Data Sheets.
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AK Scientific, Inc. 4-Bromo-2,6-bis(bromomethyl)pyridine - Safety Data Sheet.
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Loba Chemie. 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS.
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BenchChem. An In-depth Technical Guide to the Physical and Chemical Properties of 3-Nitropyridine.
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BenchChem. 3-Amino-4-nitropyridine chemical properties and structure.
- Royal Society of Chemistry. Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. [URL: not available]
- Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. [URL: not available]
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ChemicalBook. 2-Bromo-6-methylpyridine(5315-25-3) 1H NMR spectrum.
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Google Patents. CN109748854A - A kind of preparation method of 2- methyl -4- bromopyridine.
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Google Patents. CN104974082A - Preparation method of 2-methyl-4-bromopyridine.
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PubChem. 4-Pyrimidinamine derivatives, pharmaceutical compositions and related methods - Patent BR-0113165-A.
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Google Patents. WO 98/24789.
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Garg Lab - UCLA. Patents & Products.
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ResearchGate. A DFT Study on Nitro Derivatives of Pyridine.
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ResearchGate. Nitropyridines: Synthesis and reactions.
- BenchChem.
- NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0250658). [URL: not available]
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PMC. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects.
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PubChem. 2-Bromo-6-methyl-4-nitropyridine | C6H5BrN2O2 | CID 13419590.
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Sigma-Aldrich. 2-Bromo-6-methyl-4-nitropyridine | 97944-46-2.
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